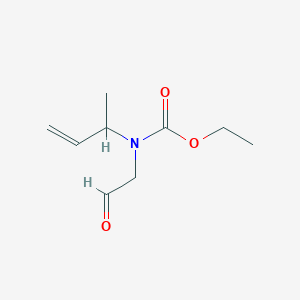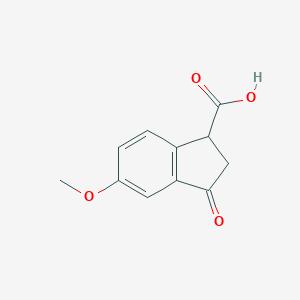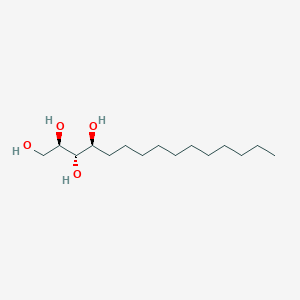
ethyl N-(1-buten-3-yl)-N-(2-oxoethyl)-carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(1-buten-3-yl)-N-(2-oxoethyl)-carbamate, commonly known as AChE inhibitor, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of various neurological disorders, including Alzheimer's disease, myasthenia gravis, and Parkinson's disease.
Wirkmechanismus
The mechanism of action of AChE inhibitors such as ethyl N-(1-buten-3-yl)-N-(2-oxoethyl)-carbamate involves the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine. By inhibiting this enzyme, AChE inhibitors increase the concentration of acetylcholine in the synaptic cleft, leading to increased cholinergic transmission. This increased transmission can lead to improved cognitive and motor function in individuals with neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of AChE inhibitors such as this compound are complex and depend on the specific neurological disorder being treated. In general, AChE inhibitors increase cholinergic transmission, leading to improved cognitive and motor function. However, they can also have side effects such as nausea, vomiting, and diarrhea.
Vorteile Und Einschränkungen Für Laborexperimente
AChE inhibitors such as ethyl N-(1-buten-3-yl)-N-(2-oxoethyl)-carbamate have several advantages for use in lab experiments. They are potent inhibitors of acetylcholinesterase, allowing for precise control of cholinergic transmission. They are also relatively easy to synthesize and purify, making them accessible to a wide range of researchers. However, they can be toxic at high concentrations, and their effects can be difficult to interpret in complex physiological systems.
Zukünftige Richtungen
There are many future directions for research on AChE inhibitors such as ethyl N-(1-buten-3-yl)-N-(2-oxoethyl)-carbamate. One promising area of research is the development of more selective AChE inhibitors that target specific isoforms of the enzyme. This could lead to improved therapeutic efficacy and reduced side effects. Another area of research is the development of AChE inhibitors that can penetrate the blood-brain barrier more effectively, allowing for improved treatment of neurological disorders. Finally, there is a need for more research on the long-term effects of AChE inhibitors on cognitive and motor function, as well as their potential for neuroprotection in aging and neurodegenerative diseases.
Conclusion
This compound is a potent AChE inhibitor that has been extensively studied in scientific research. It has many potential applications in the treatment of neurological disorders, as well as in the study of cholinergic transmission and its role in physiological processes. While there are limitations to its use in lab experiments, it remains a valuable tool for researchers in the field. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of AChE inhibitors such as this compound.
Synthesemethoden
The synthesis of ethyl N-(1-buten-3-yl)-N-(2-oxoethyl)-carbamate involves the reaction of 1-butene-3-ol with ethyl chloroformate and sodium hydride in the presence of a solvent such as tetrahydrofuran. The resulting product is then purified using column chromatography. This synthesis method has been extensively studied and optimized, resulting in high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
AChE inhibitors such as ethyl N-(1-buten-3-yl)-N-(2-oxoethyl)-carbamate have been widely used in scientific research to study the role of acetylcholine in various physiological processes. They have been used to investigate the mechanisms of action of acetylcholine in the nervous system, as well as the effects of its inhibition on cognitive and motor function. AChE inhibitors are also used to study the pathophysiology of neurological disorders such as Alzheimer's disease, myasthenia gravis, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
132414-77-8 |
|---|---|
Molekularformel |
C9H15NO3 |
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
ethyl N-but-3-en-2-yl-N-(2-oxoethyl)carbamate |
InChI |
InChI=1S/C9H15NO3/c1-4-8(3)10(6-7-11)9(12)13-5-2/h4,7-8H,1,5-6H2,2-3H3 |
InChI-Schlüssel |
UAXWVRFBCVPAQD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N(CC=O)C(C)C=C |
Kanonische SMILES |
CCOC(=O)N(CC=O)C(C)C=C |
Synonyme |
Carbamic acid, (1-methyl-2-propenyl)(2-oxoethyl)-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B149568.png)




